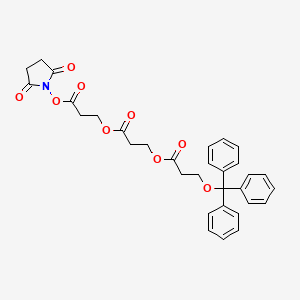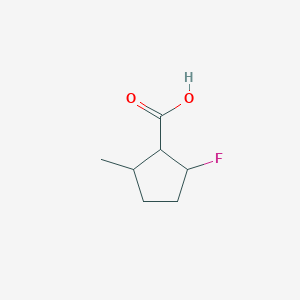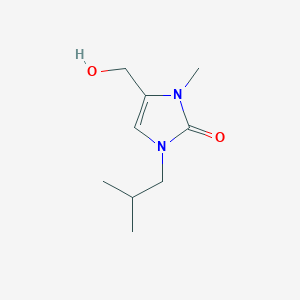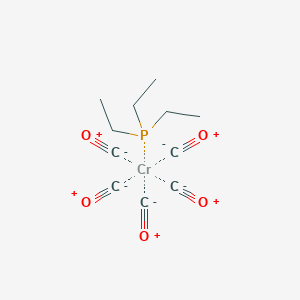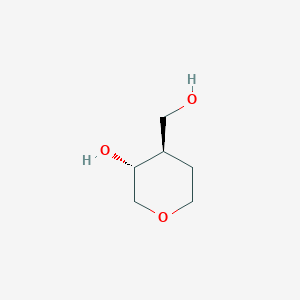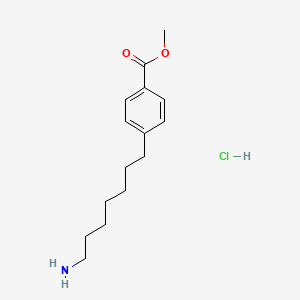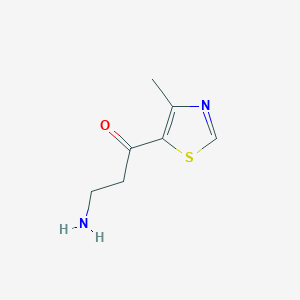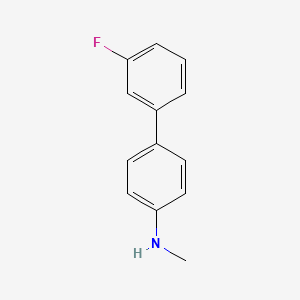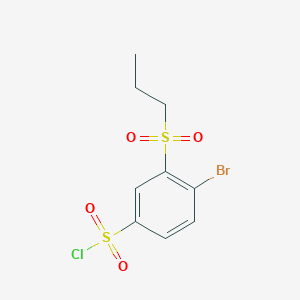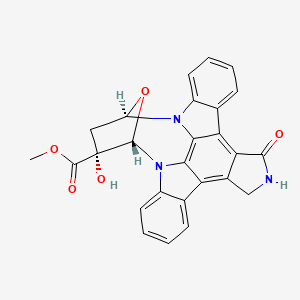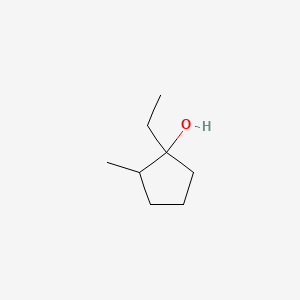
1-Ethyl-2-methylcyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-2-methylcyclopentan-1-ol is an organic compound with the molecular formula C8H16O It is a cyclopentane derivative, characterized by the presence of an ethyl group and a methyl group attached to the cyclopentane ring, along with a hydroxyl group (-OH) at the first carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-2-methylcyclopentan-1-ol can be synthesized through several methods. One common approach involves the alkylation of cyclopentanone followed by reduction. The process typically includes:
Step 1: Alkylation of cyclopentanone with ethyl and methyl halides in the presence of a strong base such as sodium hydride (NaH).
Step 2: Reduction of the resulting ketone using a reducing agent like lithium aluminum hydride (LiAlH4) to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2-methylcyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form alkanes using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, LiAlH4.
Substitution: SOCl2, PBr3, pyridine.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes.
Substitution: Alkyl halides.
Scientific Research Applications
1-Ethyl-2-methylcyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1-Ethyl-2-methylcyclopentan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. For instance, its hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s structure allows it to fit into hydrophobic pockets of proteins, potentially modulating their function.
Comparison with Similar Compounds
1-Methylcyclopentanol: Similar structure but lacks the ethyl group.
2-Methylcyclopentanol: Similar structure but the methyl group is at a different position.
Cyclopentanol: Lacks both the ethyl and methyl groups.
Uniqueness: 1-Ethyl-2-methylcyclopentan-1-ol is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and interactions with biological targets. This structural uniqueness may confer distinct properties and applications compared to its analogs.
Properties
Molecular Formula |
C8H16O |
|---|---|
Molecular Weight |
128.21 g/mol |
IUPAC Name |
1-ethyl-2-methylcyclopentan-1-ol |
InChI |
InChI=1S/C8H16O/c1-3-8(9)6-4-5-7(8)2/h7,9H,3-6H2,1-2H3 |
InChI Key |
HAZILTOOGSCQHL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCCC1C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl (2R,3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(4-nitrophenyl)propanoate](/img/structure/B13154088.png)
